molecular formula C15H14N4 B12912116 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile CAS No. 823796-04-9

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

Katalognummer: B12912116
CAS-Nummer: 823796-04-9
Molekulargewicht: 250.30 g/mol
InChI-Schlüssel: URYWUBWNGLSRAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a pyrrolidine ring, and a carbonitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzaldehyde and pyrrolidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure and potential for specific interactions with biological targets. Additionally, the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

CAS-Nummer

823796-04-9

Molekularformel

C15H14N4

Molekulargewicht

250.30 g/mol

IUPAC-Name

2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H14N4/c16-10-13-11-17-14(12-6-2-1-3-7-12)18-15(13)19-8-4-5-9-19/h1-3,6-7,11H,4-5,8-9H2

InChI-Schlüssel

URYWUBWNGLSRAY-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC(=NC=C2C#N)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.